molecular formula C14H10F3NO B6152865 N-phenyl-4-(trifluoromethyl)benzamide CAS No. 347-80-8

N-phenyl-4-(trifluoromethyl)benzamide

Cat. No.: B6152865
CAS No.: 347-80-8
M. Wt: 265.2
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Synthesis and Design

The benzamide scaffold is a cornerstone in the architecture of a vast array of organic molecules, particularly within the pharmaceutical and materials science sectors. acs.org This structural unit, characterized by a benzene (B151609) ring attached to an amide group, is prized for its chemical stability and its capacity for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. acs.org These properties are fundamental to molecular recognition processes, enabling benzamide-containing molecules to bind effectively to biological targets such as enzymes and receptors. fda.gov

In drug discovery, the benzamide framework is considered a "privileged scaffold," a term for molecular structures that are capable of binding to multiple, diverse biological targets. chemnet.com This versatility has led to the development of numerous successful therapeutic agents across a wide range of applications, including antimicrobial, anticancer, analgesic, and anti-inflammatory drugs. acs.orgchemicalbook.com The amide bond itself is a ubiquitous feature in biological systems, and its incorporation into synthetic molecules provides a stable and predictable structural element. acs.orgchemicalbook.com

Furthermore, the benzamide core serves as a versatile building block in organic synthesis. fda.govchemicalbook.com Its aromatic ring and amide linkage can be readily functionalized with a variety of substituents, allowing chemists to systematically modify a molecule's steric and electronic properties to optimize its function. chemicalbook.com This modularity is invaluable for creating libraries of compounds for high-throughput screening and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds in medicinal chemistry. chemnet.com

Research Perspectives on Trifluoromethylation in Molecular Engineering

The introduction of a trifluoromethyl (–CF₃) group into organic molecules, a process known as trifluoromethylation, is a powerful and widely adopted strategy in modern molecular engineering. nih.gov The unique properties of the –CF₃ group can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govresearchgate.net This small functional group is highly electronegative and electron-withdrawing, which can significantly alter the electronic properties of an adjacent aromatic ring. nih.govpharmaffiliates.com

One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ group resistant to enzymatic degradation, which can increase the half-life of a drug in the body. nih.gov Additionally, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier. nih.gov

In the context of drug design, the –CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. nih.gov While sterically larger than a methyl group, its electronic effects are vastly different, providing a tool for chemists to modulate receptor binding and selectivity. nih.gov The strategic placement of a trifluoromethyl group can lead to enhanced binding affinity, improved solubility, and better pharmacokinetic profiles. nih.govresearchgate.net Consequently, the development of new and efficient methods for trifluoromethylation remains a highly active area of chemical research, driven by the consistent demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.gov

Historical Development and Academic Context of N-phenyl-4-(trifluoromethyl)benzamide Studies

The academic study of this compound is situated at the intersection of research into aryl amides and the development of organofluorine chemistry. Aryl amides, in general, have long been a focus of synthetic and structural chemistry due to their prevalence in polymers and pharmaceuticals. nih.gov The synthesis of this compound itself can be achieved through established amidation reactions, for instance, the cross-coupling of 4-chlorobenzotrifluoride (B24415) with benzamide. nih.gov

A significant contribution to the specific understanding of this compound came from a 2019 study that detailed its synthesis and conducted an in-depth analysis of its crystal structure at 173 K. nih.gov This research provided the first experimental determination of the three-dimensional conformation of this compound in the solid state. The study revealed that the molecule crystallizes in the triclinic space group P-1 and that its structure comprises three distinct planar regions: the phenyl ring, the central amide plane, and the para-substituted trifluoromethylphenyl ring. nih.gov

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameN-[4-(trifluoromethyl)phenyl]benzamide
Molecular FormulaC₁₄H₁₀F₃NO
Molecular Weight265.23 g/mol
CAS Number350-98-1
AppearanceWhite solid
XLogP33.5

Data sourced from PubChem CID 956515 researchgate.net

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8623 (4)
b (Å)8.0195 (5)
c (Å)13.0645 (8)
α (°)86.082 (2)
β (°)81.392 (2)
γ (°)77.060 (2)
Volume (ų)588.63 (7)
Z2
Temperature (K)173

Data from a 2019 crystallographic study. nih.gov

Properties

CAS No.

347-80-8

Molecular Formula

C14H10F3NO

Molecular Weight

265.2

Purity

95

Origin of Product

United States

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Analysis of N-phenyl-4-(trifluoromethyl)benzamide and Related Structures

Crystallographic studies provide definitive proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Single-crystal X-ray diffraction analysis of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) has provided high-resolution structural data. nih.govnih.gov The compound crystallizes in the triclinic space group P at 173 K. nih.govnih.gov The unit cell contains two molecules that are related by a center of symmetry, with the asymmetric unit consisting of a single molecule of the compound. nih.govnih.gov The fundamental bond lengths and angles within the molecule are not unusual. nih.gov A related compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide, also crystallizes in the triclinic P space group, indicating similar packing motifs can be adopted by related structures. researchgate.net

In the crystal structure of TFMP, intermolecular interactions, specifically N—H⋯O hydrogen bonds and π-stacking of the aryl rings, are crucial for stabilizing the crystal packing. nih.gov These interactions lead to the side-by-side stacking of molecular units. nih.gov

Table 1: Crystallographic Data for N-[4-(trifluoromethyl)phenyl]benzamide (TFMP)

Parameter Value
Crystal System Triclinic
Space Group P$\bar{1}$
Temperature (K) 173
Molecules per Unit Cell (Z) 2
Asymmetric Unit 1 molecule

The conformation of this compound is defined by the relative orientations of its three main components: the phenyl ring, the central amide plane, and the 4-(trifluoromethyl)phenyl ring. nih.gov Analysis of the crystal structure reveals significant twists between these planar regions. nih.gov

A key feature is the substantial tilt between the two aryl rings, which exhibit a dihedral angle of 59.7(1)°. nih.gov This experimentally observed conformation is considerably different from the one predicted for an isolated molecule by Density Functional Theory (DFT) calculations, which suggest a much smaller tilt of approximately 30°. nih.govnih.gov The energy of the conformation found in the crystal is about 3.2 kJ mol⁻¹ higher than the calculated energy of the isolated molecule. nih.gov This difference highlights the profound influence of crystal packing forces, which manipulate the molecular conformation to optimize intermolecular interactions like hydrogen bonding and π-stacking. nih.govnih.gov

The dihedral angle between the amide plane and the unsubstituted phenyl ring is approximately 29°, a value that shows good agreement with the 27° predicted by DFT calculations. nih.gov In contrast, the angle between the amide plane and the para-substituted trifluoromethylphenyl ring is 31.4(2)° in the crystal structure, which is significantly larger than the 8.5° predicted by DFT. nih.gov This discrepancy further underscores the role of the crystalline environment in dictating the final molecular conformation. nih.gov

Table 2: Dihedral Angle Comparison for N-[4-(trifluoromethyl)phenyl]benzamide (TFMP)

Dihedral Angle Experimental (X-ray) Value Calculated (DFT) Value
Phenyl Ring / 4-(trifluoromethyl)phenyl Ring 59.7(1)° ~30°
Amide Plane / Phenyl Ring ~29° 27°
Amide Plane / 4-(trifluoromethyl)phenyl Ring 31.4(2)° 8.5°

Spectroscopic Characterization Techniques for Structural Elucidation

A suite of spectroscopic methods is essential for confirming the identity and elucidating the detailed structure of this compound in various states.

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms. For this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the amide proton (N-H) appears as a singlet at 10.48 ppm. rsc.org The aromatic protons appear as doublets in the region of 7.79-8.15 ppm. rsc.org

Table 3: ¹H NMR Data for this compound in d6-DMSO

Chemical Shift (δ) ppm Multiplicity Assignment
10.48 s N-H
8.15 d Aromatic H
7.92 d Aromatic H
7.79 d Aromatic H

Data from a representative spectrum; exact J-couplings may vary. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. While specific data for the title compound is not readily available in the searched literature, related structures like N,N-dimethyl-4-(trifluoromethyl)benzamide show characteristic signals for the trifluoromethyl group (CF₃) as a quartet around 123.70 ppm (J = 271 Hz) and the carbonyl carbon (C=O) around 165.43 ppm. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly informative. wikipedia.org The trifluoromethyl (CF₃) group on an aromatic ring typically gives a strong singlet in the ¹⁹F NMR spectrum. wikipedia.org For compounds with a 4-(trifluoromethyl)benzoyl moiety, this signal appears around -63 ppm. rsc.orgacs.org For example, ethyl 4-(trifluoromethyl)benzoate shows a singlet at -63.13 ppm, and a related sulfilimine derivative shows a signal at -62.85 ppm. rsc.orgacs.org This characteristic chemical shift is a key identifier for the trifluoromethyl group in this electronic environment.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include a sharp peak for the N-H stretch, typically above 3300 cm⁻¹, and a strong absorption for the amide C=O (carbonyl) stretch, usually found in the 1630-1680 cm⁻¹ region. rsc.org For instance, the related compound N-(4-methylbenzyl)benzamide displays its N-H stretch at 3306 cm⁻¹ and its carbonyl stretch at 1632 cm⁻¹. rsc.org The C-F bonds of the trifluoromethyl group also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information. researchgate.net In a related molecule, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, theoretical calculations assigned the ring breathing modes of the phenyl and pyrazine (B50134) rings. researchgate.netresearchgate.net Similar modes, along with characteristic vibrations for the amide linkage and the CF₃ group, would be expected for this compound.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. This compound has a molecular weight of 265.23 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 265. The molecule would likely fragment at the amide bond, a common fragmentation pathway for benzanilides, leading to characteristic daughter ions.

Investigation of Intermolecular Interactions in Solid-State Architectures

The solid-state structure of this compound, a trifluoromethylated benzanilide (B160483), is a result of a delicate balance among various intermolecular interactions. researchgate.net The crystal packing is primarily stabilized by a combination of strong and weak hydrogen bonds, as well as other non-covalent interactions involving the aromatic rings and the trifluoromethyl group. researchgate.netnih.gov In the crystalline form of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), the molecule features three distinct planar regions: a phenyl ring, an amide plane, and the para-substituted trifluoromethylphenyl ring. nih.gov The orientation of these planes relative to one another is significantly influenced by the intermolecular forces within the crystal lattice. nih.gov

The aryl rings in the experimentally determined crystal structure are tilted at an angle of approximately 60° with respect to each other. nih.gov This conformation deviates from the 30° tilt predicted by DFT calculations for an isolated molecule, indicating that the crystal packing forces play a crucial role in establishing a molecular geometry that optimizes intermolecular interactions like hydrogen bonding and π-stacking. nih.gov

Table 1: Key Hydrogen Bond Interactions in Trifluoromethylated Benzanilides
Interaction TypeDescriptionSignificance in Crystal Packing
N-H⋯O=CA strong, classical hydrogen bond formed between the amide proton (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.govacs.orgForms primary chains or dimers, representing the most significant stabilizing intermolecular interaction. nih.govacs.org
C-H⋯O=CA weaker hydrogen bond where a carbon-bound hydrogen atom, typically from an aromatic ring, interacts with a carbonyl oxygen. researchgate.netacs.orgActs as a secondary interaction that connects the primary hydrogen-bonded chains, contributing to the formation of a more complex, three-dimensional architecture. acs.org

Halogen Bonding and Aromatic π-π Stacking Interactions

While classical halogen bonds involving elements like chlorine or bromine are not present, the fluorine atoms of the trifluoromethyl group can participate in halogen-like interactions. However, the most prominent interactions in this category for this compound are the aromatic π-π stacking forces. nih.gov These dispersion forces are essential to the side-by-side stacking of the molecules. nih.gov

In the crystal structure of TFMP, each aryl ring is surrounded by six other aryl rings, engaging in a combination of T-shaped and parallel-displaced π-stacking arrangements. nih.gov The molecules that are linked by N—H⋯O hydrogen bonds are also involved in parallel-displaced ring stacking. nih.gov In the axial direction of the crystal, interactions occur between the trifluoromethyl group of one molecule and the phenyl ring of its neighbor, highlighting the diverse roles of the aromatic systems in crystal stabilization. nih.gov

Table 2: Aromatic π-π Stacking Geometry in this compound (TFMP)
Interaction FeatureDescriptionGeometric Detail
Ring-Ring OrientationThe two aryl rings within a single molecule are significantly twisted relative to each other. nih.govTilt angle of approx. 60°. nih.gov
Stacking TypesMolecules in the crystal lattice exhibit multiple forms of π-stacking. nih.govA combination of four T-shaped interactions and two parallel-displaced interactions surrounds each aryl ring. nih.gov
Axial InteractionsInteractions along the crystal's c-axis involve the trifluoromethyl group. nih.govContacts are observed between a trifluoromethyl group on one molecule and a phenyl ring on an adjacent molecule. nih.gov
Table 3: Weak Interactions Involving the Trifluoromethyl Group
Interaction TypeDescriptionRole in Crystal Structure
C–H⋯F–CA weak hydrogen bond between an aromatic C-H group (donor) and a fluorine atom of a CF₃ group (acceptor). researchgate.netContributes to the overall stabilization energy and helps determine the molecular packing arrangement. researchgate.netresearchgate.net
C–F⋯F–CContacts between fluorine atoms on adjacent trifluoromethyl groups. researchgate.netrsc.orgThese interactions, sometimes termed "fluorous effects," play a role in defining the crystal lattice, particularly when stronger interactions are absent or geometrically constrained. researchgate.netresearchgate.net
C–F⋯πAn interaction between a fluorine atom and the electron cloud of an aromatic ring. researchgate.netrsc.orgActs as another stabilizing force that influences the orientation of molecules within the crystal. researchgate.netrsc.org

Theoretical and Computational Chemistry Studies of N Phenyl 4 Trifluoromethyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of N-phenyl-4-(trifluoromethyl)benzamide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been instrumental in investigating the structural and electronic characteristics of this compound. DFT calculations have been used to predict the molecule's geometry in isolation, revealing that the aryl rings are tilted approximately 30° with respect to each other. nih.gov However, experimental data from X-ray crystallography shows a larger tilt of about 60°. nih.gov This difference highlights the significant influence of crystal packing forces, such as N—H⋯O hydrogen bonding and π-stacking of the aryl rings, on the molecule's conformation in the solid state. nih.gov

The energy difference between the experimentally observed conformation and the DFT-calculated isolated molecule is relatively small, indicating that the conformational changes due to crystal packing are energetically feasible. nih.gov Specifically, the conformation in the crystal structure is only 3.2 kJ mol−1 higher in energy than the optimized geometry of an isolated molecule. nih.gov DFT calculations have also been used to analyze the tilts of the planar regions of the molecule. The amide plane/phenyl ring angles are around 29° in the experimental structure and 27° in the calculated isolated molecule. nih.gov A more significant difference is observed in the angle between the para-substituted phenyl ring and the amide plane, which is 31.4 (2)° in the crystal and a much smaller 8.5° in the DFT calculation for the isolated molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding a molecule's chemical reactivity and electronic properties. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. While specific FMO analysis data for this compound is not detailed in the provided search results, the general principles of FMO theory are widely applied to understand the reactivity of similar organic compounds. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. mdpi.com These simulations can reveal the dynamic behavior of the molecule, including the flexibility of its constituent parts and the accessible conformations in different environments. While specific MD simulation studies focused solely on this compound were not found in the search results, the Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for such simulations. uq.edu.au This suggests that the framework for conducting MD simulations on this molecule and its derivatives is available. For similar molecules, MD simulations have been used to understand how different binding modes affect the structure and flexibility of target proteins, which can be crucial for designing new therapeutic agents. mdpi.com

Predictive Modeling of Molecular Interactions and Binding Affinity Landscapes

Predicting how this compound interacts with biological targets is a key aspect of computational drug design. This involves modeling the binding affinity landscape, which describes the strength of interaction between the molecule and a target protein across a range of conformations and mutations. nih.govelifesciences.orgelifesciences.orgresearchgate.net While specific studies on the binding affinity landscape of this compound are not available in the provided results, research on other molecules demonstrates that these landscapes can be complex, with mutations having synergistic or antagonistic effects on binding affinity. nih.govelifesciences.org Understanding this landscape is crucial for predicting the effectiveness of a drug and its potential for resistance. Methods like Quantitative Structure-Activity Relationship (QSAR) analysis are often employed to build predictive models for pharmacological activity and other properties. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico methods are invaluable for understanding the relationship between the structure of this compound and its biological activity. These computational techniques can guide the design of more potent and selective analogs.

Ligand-Based and Structure-Based Computational Design Principles

Both ligand-based and structure-based approaches are central to modern drug discovery. Ligand-based methods, such as pharmacophore mapping, are used when the structure of the biological target is unknown. nih.gov These methods identify the key chemical features of a molecule that are essential for its activity. For a series of trifluoromethyl benzamides, pharmacophore mapping has been used to confirm that the scaffold possesses features consistent with inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.gov

Structure-based design, on the other hand, relies on the three-dimensional structure of the target protein. mdpi.com Molecular docking simulations, a key component of this approach, can predict the binding mode and affinity of a ligand to its target. mdpi.comnih.gov For N-phenylbenzamide derivatives, docking studies have been used to predict their interaction with enzymes like aminoglycoside-2″-phosphotransferase-IIa and aspartic proteinases, suggesting potential antibacterial and antifungal activities. mdpi.comnih.gov These in silico studies are often complemented by experimental assays to validate the computational predictions. nih.govresearchgate.net

Molecular Docking Methodologies

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodologies employed for closely related N-phenylbenzamide derivatives provide a clear framework for how such investigations are typically conducted. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions.

In studies of related benzanilide (B160483) structures, molecular docking is used to elucidate binding modes and affinities for protein targets. For instance, in the investigation of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, molecular docking was used to predict their interaction with target proteins. Similarly, research on other substituted benzamides employs docking to correlate computationally derived binding scores with experimentally observed biological activity, such as antiviral or antibacterial efficacy.

The general workflow for such a molecular docking study involves several key steps:

Preparation of the Ligand: The three-dimensional structure of the N-phenylbenzamide derivative is generated and optimized to its lowest energy conformation. This is often achieved using quantum mechanical methods like Density Functional Theory (DFT).

Preparation of the Receptor: A high-resolution 3D structure of the biological target (e.g., an enzyme or receptor), typically obtained from protein data banks, is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: A docking algorithm is used to systematically sample a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.

These computational approaches allow for the rational design of new derivatives with potentially improved activity by predicting how structural modifications might affect binding to a biological target.

Computational Prediction of Physico-chemical Attributes Relevant to Research Applications

Computational methods are frequently used to predict the physicochemical properties of molecules like this compound, providing valuable insights for research applications and guiding experimental work. These predictions can encompass a wide range of attributes from basic molecular properties to more complex pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

A variety of physicochemical descriptors for this compound have been calculated and are available through public databases. nih.gov These computed properties are crucial for initial assessments of the molecule's behavior in different chemical and biological environments.

Below is an interactive table summarizing some of the key computed physicochemical properties for this compound.

PropertyPredicted ValueSource
Molecular Weight265.23 g/molPubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass265.07144843 DaPubChem
Topological Polar Surface Area29.1 ŲPubChem
Heavy Atom Count19PubChem
Formal Charge0PubChem
Complexity302PubChem

Beyond these fundamental properties, computational tools are also employed to predict attributes relevant to a compound's potential application in areas like drug development. For instance, in silico ADMET prediction for derivatives of N-(4-fluorophenylcarbamothioyl) benzamide (B126), including a 4-trifluoromethyl substituted analog, has been performed to assess their pharmacokinetic and toxicity profiles. jonuns.com Such studies can flag potential liabilities, for example, one study predicted that the 4-CF3 substituted compound could be hepatotoxic. jonuns.com

ADMET prediction studies on other classes of N-phenylbenzamide derivatives have also been conducted to evaluate their suitability as drug candidates. researchgate.net These predictions assess properties like intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes, which is crucial for avoiding drug-drug interactions. researchgate.net The results of these computational analyses are vital for prioritizing which compounds should be synthesized and subjected to more resource-intensive experimental testing.

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Rational Design Principles for N-phenyl-4-(trifluoromethyl)benzamide Analogues

The design of new analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance desired properties while minimizing potential liabilities. This rational approach involves the strategic modification of the parent structure to probe interactions with biological targets or to fine-tune material characteristics. Docking experiments and molecular dynamics are often employed to predict the activity of designed compounds. researchgate.net For instance, phenylurea, a related scaffold, is known to have a phenyl group that can facilitate easier membrane penetration, potentially leading to stronger pharmacological activity. researchgate.net

A primary strategy in analogue design is the systematic substitution on both the benzamide (B126) and the N-phenyl rings. This approach allows for a detailed mapping of the structure-activity relationship (SAR), revealing which positions are sensitive to modification and what types of substituents are favorable.

Research has shown that modifying the substituents on the phenyl rings can dramatically alter a compound's properties. For example, in studies of related benzamides, the introduction of a p-trifluoromethoxy (p-OCF3) group was found to enhance inhibitory activity against certain enzymes more than m-trifluoromethyl (m-CF3) groups did. researchgate.net Conversely, other studies on N-substituted benzamide derivatives have indicated that adding a chlorine atom or a nitro-group to the benzoyl-containing ring can significantly decrease anti-proliferative activity. nih.gov The position of substituents is also critical; for some bioactive benzamides, a substituent at the 2-position of the N-phenyl ring is considered crucial for activity. nih.gov Furthermore, the synthesis of various N-phenylbenzamide derivatives with different substituents, such as amino and methoxy (B1213986) groups, has been undertaken to explore their potential as antiviral agents, with specific substitution patterns showing promising activity. nih.gov

Table 1: Research Findings on Systematic Variation of Benzamide and Phenyl Moieties

Moiety Substituent & Position Research Finding
Benzamide p-trifluoromethoxy (-OCF3) Enhances CETP inhibitory activity more effectively than m-trifluoromethyl groups. researchgate.net
Benzamide ortho-chloro (-Cl) High inhibitory activity observed in certain CETP inhibitors. researchgate.net
Benzamide Chlorine (-Cl) or Nitro (-NO2) Largely decreases anti-proliferative activity in certain N-substituted benzamides. nih.gov
N-Phenyl 3-amino, 4-methoxy Resulted in a lead compound for anti-EV 71 drug development. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in analogue design. cambridgemedchemconsulting.comnih.gov This strategy aims to modulate physicochemical properties like lipophilicity, metabolic stability, and solubility while preserving the key interactions responsible for the desired effect. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements can be considered. The trifluoromethyl (-CF3) group itself is often used as a bioisostere for groups like bromine (Br), iodine (I), isopropyl (iPr), or tert-butyl (tBu). cambridgemedchemconsulting.com The phenyl ring is another common target for replacement. Classical bioisosteres for a phenyl group include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

More recently, non-classical, saturated bioisosteres have gained prominence as phenyl mimics, offering ways to improve properties by increasing the three-dimensional character of a molecule. nih.govenamine.net These include rigid structures like bicyclo[1.1.1]pentane (BCP) and cubane. nih.govenamine.net Replacing a phenyl ring with a BCP analogue, for example, has been shown to significantly improve the metabolic properties of some compounds while maintaining potency. nih.gov Such replacements can lead to improved physicochemical profiles, including increased water solubility and enhanced metabolic stability. enamine.net

Table 2: Examples of Potential Bioisosteric Replacements

Original Group Potential Bioisostere Rationale / Potential Impact
Trifluoromethyl (-CF3) Isopropyl, tert-Butyl The CF3 group is a known bioisostere for bulky alkyl groups. cambridgemedchemconsulting.com
Phenyl Pyridyl, Thiophene Classical aromatic replacements that can alter hydrogen bonding capacity and electronics. cambridgemedchemconsulting.com
Phenyl Bicyclo[1.1.1]pentane (BCP) Saturated, non-planar mimic that can improve metabolic stability and solubility. nih.govenamine.net
Phenyl Cubane Rigid, 3D scaffold used as a phenyl replacement; has been shown to improve potency in some cases. nih.gov

Synthetic Strategies for Comprehensive Derivative Libraries

The creation of comprehensive libraries of this compound derivatives is essential for thorough SAR studies. Various synthetic methodologies are employed to achieve this, ranging from classical amide bond formations to more modern catalytic approaches.

A prevalent method involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). This is often facilitated by peptide coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with HOBt. nih.govresearchgate.net Another common route is the acylation of an aniline derivative with a benzoyl chloride, such as p-trifluoromethyl benzoyl chloride, often in the presence of a base like potassium carbonate. orgsyn.org

To build extensive libraries, these fundamental reactions are applied to a wide range of starting materials. For instance, libraries of trifluoromethyl-substituted N-methyl-N-phenylbenzamides have been synthesized to study the impact of N-methylation on conformation and intermolecular interactions. rsc.org The synthesis often begins with substituted N-phenyl benzamides which are then treated with a base like sodium hydride followed by an alkylating agent. rsc.org More advanced, catalyzed reactions, such as the use of a bifunctional Au/DNA catalyst for the synthesis of amides from alcohols and azides, represent novel strategies for generating derivatives. rsc.org

Influence of Fluorine and Trifluoromethyl Group Position and Number on Molecular Recognition and Interactions

The fluorine atoms, and particularly the trifluoromethyl (-CF3) group, are pivotal to the molecular properties of this compound. The -CF3 group is highly lipophilic and metabolically stable, properties that are advantageous in drug design. mdpi.com Its presence can significantly influence molecular conformation, binding affinity, and intermolecular interactions. mdpi.comresearchgate.net

The position and number of -CF3 groups dictate their impact. Studies on isomeric N-methyl-N-phenylbenzamides reveal that the -CF3 group participates in a variety of weak intermolecular interactions, including C–H⋯F–C and C(sp3)–F⋯F–C(sp3) contacts. rsc.orgresearchgate.netresearchgate.net While individual C-H···F interactions are weak, their cumulative effect can be significant in stabilizing crystal packing. researchgate.net The electrostatic contribution of these interactions follows the order C-H···O=C > C-H···F-C(sp3) > C-H···π. researchgate.net The presence of the trifluoromethyl group can also facilitate multipolar interactions with biological targets, such as carbonyl groups within a protein's binding site, which can enhance potency. nih.gov The substitution of hydrogen with a -CF3 group alters both steric and electrostatic properties, which can affect molecular recognition and even shift a compound's pharmacological profile from an agonist to an antagonist. researchgate.net

Table 3: Influence of the Trifluoromethyl Group on Molecular Interactions

Type of Interaction Description Energetic Contribution / Role
C–H⋯F–C(sp3) Weak hydrogen bonds involving the fluorine atoms of the CF3 group. Contribute to the stabilization of crystal packing, though weaker than conventional hydrogen bonds. researchgate.netresearchgate.net
C(sp3)–F⋯F–C(sp3) Interactions between fluorine atoms of adjacent trifluoromethyl groups. Play a role in the differences observed in the crystal packing of polymorphs. researchgate.net
Multipolar Interactions Electrostatic interactions between the electron-rich fluorine atoms and electron-deficient centers (e.g., protein carbonyls). Can increase binding potency and contribute to molecular recognition. nih.gov

Computational Analysis of Structure-Interaction Relationships and Predictive Design

Computational chemistry provides indispensable tools for understanding the complex relationship between the structure of this compound analogues and their interactions at a molecular level. rsc.org These methods allow for the prediction of properties and the rational design of new compounds. researchgate.net

Density Functional Theory (DFT) calculations are used to determine the low-energy conformations of isolated molecules. Comparing these calculated structures with experimentally determined crystal structures (from X-ray diffraction) reveals how intermolecular forces in the solid state can induce conformational changes. nih.gov For N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations showed that the conformation in the crystal is slightly higher in energy (3.2 kJ mol−1) than that of the isolated molecule, indicating the influence of crystal packing forces. nih.gov

Energy decomposition analysis methods , such as the PIXEL method, are employed to quantitatively analyze and dissect the intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net This method calculates the coulombic, polarization, dispersion, and repulsion contributions to the total interaction energy for molecular pairs. researchgate.net Such analyses have revealed that in the absence of strong hydrogen bond donors, the crystal packing of trifluoromethyl-substituted benzamides is stabilized by a combination of weak interactions like C–H⋯O, C–H⋯F, and π–π stacking. researchgate.netresearchgate.net

Molecular docking is another critical computational tool used to predict how these molecules might bind to a biological target, such as an enzyme active site. researchgate.netnih.gov Docking studies can provide insights into the binding mode and affinity, helping to explain observed SAR and guide the design of more potent inhibitors. researchgate.netresearchgate.net

Table 4: Application of Computational Methods to Benzamide Analysis

Computational Method Application / Purpose Key Findings for Benzamides
Density Functional Theory (DFT) Predicts molecular geometry and energy of isolated molecules. Revealed that crystal packing forces cause tilts in the phenyl rings of N-[4-(trifluoromethyl)phenyl]benzamide compared to its gas-phase conformation. nih.gov
PIXEL Energy Calculations Quantifies the energetic contributions (electrostatic, dispersion, etc.) of intermolecular interactions. Quantified the stabilization energies of various weak interactions (C-H···O, C-H···F) in trifluoromethylated benzamides, highlighting their role in crystal packing. researchgate.netresearchgate.net
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. Used to rationalize the higher activity of certain isomers by showing favorable hydrophobic interactions within a target's binding site. researchgate.netresearchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N-[4-(trifluoromethyl)phenyl]benzamide
3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Entinostat (MS-275)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide
N-(4-methoxyphenyl)benzamide
N-methyl-N-phenylbenzamides
O-benzyl hydroxylamine (B1172632) hydrochloride
p-trifluoromethyl benzoyl chloride
N-(phenylcarbamoyl)benzamide
Hydroxyurea

Advanced Research Applications in Materials Science and Catalysis

N-phenyl-4-(trifluoromethyl)benzamide in Polymer Science and Materials Engineering

The incorporation of this compound and its structural motifs into polymer chains is a strategy being investigated to develop high-performance materials. The inherent characteristics of the trifluoromethyl (-CF3) group and the rigid phenyl rings contribute significantly to the thermal, surface, and chemical resistance properties of the resulting polymers.

Enhancement of Thermal Stability in Polymer Matrices

Research has shown that incorporating N-phenyl groups into the backbone of polymers like poly(benzimidazole imide)s (PBIIs) can lead to materials with exceptional thermal stability. nih.govresearchgate.netscispace.com While these studies focus on a polymer containing a similar N-phenyl-benzimidazole structure rather than this compound itself, the principles underlying the thermal enhancement are applicable. The introduction of N-phenyl groups can result in polymers with very high glass transition temperatures (Tg) and thermal decomposition temperatures.

For instance, N-phenylated poly(benzimidazole imide)s have demonstrated outstandingly high glass transition temperatures (Tg > 450 °C) and 5% weight loss values (Td5%) in the range of 551–554 °C. nih.gov The rigidity of the phenyl rings and the strong intermolecular interactions are key contributors to this stability.

The crystal structure of this compound reveals that its molecules engage in significant intermolecular forces, including N—H⋯O hydrogen bonding and π-stacking between the aromatic rings. nih.gov These same interactions, when established within a polymer matrix, would restrict the thermal motion of the polymer chains, thus increasing the energy required to induce decomposition or a transition from a glassy to a rubbery state. The trifluoromethyl group further enhances these interactions through dipole-dipole forces. The combination of a rigid structure and strong, non-covalent interactions makes this compound a promising component for creating polymers that can withstand extreme temperatures.

PropertyValuePolymer System ContextSource
Glass Transition Temperature (Tg)> 450 °CN-Phenyl-substituted poly(benzimidazole imide)s nih.govresearchgate.net
Thermal Decomposition (Td5%)551–554 °CN-Phenyl-substituted poly(benzimidazole imide)s nih.gov

Surface Property Modification and Tailored Hydrophobicity

The trifluoromethyl (-CF3) group is well-known for its hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. This is due to the low surface energy of fluorine atoms. Incorporating this compound into a polymer matrix, particularly for use in coatings or films, is a direct way to modify the surface properties of a material.

The presence of the -CF3 group on the polymer's surface would significantly lower its surface energy, leading to increased hydrophobicity. This is highly desirable for applications requiring water resistance, anti-fouling, or self-cleaning surfaces. The hydrophobic nature of the trifluoromethylphenyl moiety would drive the orientation of these groups towards the surface when the polymer is processed, maximizing the effect. While direct studies on polymers made with this compound are limited, the principle is well-established in fluoropolymer chemistry. The modification of silver nanoparticles with polymers containing pentafluorophenyl groups has demonstrated improved dispersibility in organic solvents due to the hydrophobic nature of the fluorinated polymer. mdpi.com This illustrates the powerful effect of fluorine-containing groups on surface characteristics.

Development of Materials with Enhanced Chemical Resistance

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent strength makes compounds containing trifluoromethyl groups, such as this compound, exceptionally resistant to chemical attack.

When integrated into a polymer structure, the -CF3 groups act as protective shields for the more vulnerable parts of the polymer backbone. They are resistant to oxidation, reduction, and attack by many acids and bases. This would lead to materials with enhanced durability and a longer service life in chemically aggressive environments. For example, materials used in industrial settings, chemical processing plants, or aerospace applications would benefit from the enhanced chemical inertness imparted by this functional group. The development of materials with high chemical resistance is a critical area of materials science, and the use of fluorinated compounds like this compound represents a key strategy in achieving this goal.

This compound as a Ligand in Catalysis

In the field of catalysis, ligands play a crucial role by binding to a central metal atom and modifying its electronic properties and steric environment. This, in turn, influences the activity and selectivity of the catalyst. The structure of this compound, featuring an amide linkage, aromatic rings, and a potent electron-withdrawing trifluoromethyl group, makes it an intriguing candidate for ligand design.

Influence on Reaction Reactivity and Selectivity in Organic Transformations

The electronic properties of a ligand are paramount in catalysis. The strongly electron-withdrawing nature of the -CF3 group in this compound can significantly impact the electron density of a metal center it coordinates to. This electronic modulation can enhance the reactivity of the catalyst or alter its selectivity towards a desired product.

For example, in a related study, a derivative, N-((4-(tert-butyl)phenyl)(2-hydroxynaphthalen-1-yl)-λ4-sulfanylidene)-4-(trifluoromethyl)benzamide, was utilized in the synthesis of sulfilimines. acs.org In this context, the trifluoromethylbenzamide part of the molecule influences the electronic environment of the sulfur center, which is crucial for the reaction's outcome. By withdrawing electron density, the -CF3 group can make the metal center more electrophilic, potentially accelerating reactions like oxidative additions or making the catalyst more effective in transformations involving electron-rich substrates. This ability to fine-tune the electronic character of a catalyst is essential for controlling reaction pathways and achieving high yields and selectivity.

Design and Evaluation of Novel Catalytic Systems

The design of new catalytic systems often involves the synthesis of novel ligands that can impart unique properties to a metal catalyst. This compound offers several structural features that are attractive for the design of new catalysts. The amide nitrogen and the carbonyl oxygen can act as a bidentate chelate, binding to a metal center to form a stable complex.

The phenyl rings provide a rigid scaffold and can be further functionalized to tune the steric bulk of the ligand, which is a key factor in controlling the selectivity of a reaction (e.g., enantioselectivity in asymmetric catalysis). The synthesis of this compound itself has been achieved through copper-mediated catalytic amidation, highlighting the interaction of this class of compounds with transition metals. nih.gov

While the direct use of this compound as a primary ligand in a widely commercialized catalytic system is not yet established, its structural and electronic profile suggests significant potential. Researchers could design novel catalytic systems by coordinating it with various transition metals like palladium, copper, rhodium, or iridium. The evaluation of these new systems in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or C-H activations, would be a promising avenue for discovering new and more efficient catalysts.

Exploration of this compound in Functional Material Development

The exploration of this compound in the realm of functional materials is an area of growing interest, largely due to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing group can significantly influence molecular packing, intermolecular interactions, and ultimately the bulk properties of a material. Research into related benzamide (B126) structures provides a foundational understanding of how this compound might be leveraged in the development of advanced materials.

Studies on the crystal structures of analogous compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide, reveal that the trifluoromethyl group plays a crucial role in the solid-state architecture. sigmaaldrich.com The conformations of these molecules are a balance of intramolecular and intermolecular forces, including N—H⋯O hydrogen bonding and π-stacking of the aryl rings. sigmaaldrich.com In the case of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted at approximately 60° with respect to each other in the crystalline state. sigmaaldrich.com This deviation from the calculated gas-phase conformation suggests that crystal packing forces dictate the final arrangement, which in turn influences the material's properties. sigmaaldrich.com The presence of the -CF3 group can lead to materials with enhanced hydrophobicity and chemical resistance, making them potential candidates for durable coatings and other specialized applications.

While direct studies on polymers or liquid crystals incorporating this compound are limited, research on other fluorinated benzamides suggests potential pathways. For instance, the incorporation of trifluoromethyl groups is a known strategy in the design of liquid crystals. chemicalbook.com Furthermore, the ability of benzamide derivatives to form extended hydrogen-bonded networks makes them attractive building blocks for supramolecular assemblies and crystal engineering. The specific intermolecular interactions of this compound, including potential C-H···F and C-H···O bonds, are critical in predicting and designing novel functional materials.

Detailed research into the synthesis of this compound has also been reported in the context of catalysis. In one study, the compound was synthesized via an efficient gold-catalyzed amidation of an alcohol and an azide. nih.gov This highlights the accessibility of the compound for further investigation into its material properties.

Below are tables detailing the computed and experimental properties of this compound and a closely related isomer, which help to inform its potential in materials science.

Table 1: Computed Properties of N-[4-(trifluoromethyl)phenyl]benzamide

PropertyValue
Molecular Weight265.23 g/mol
XLogP33.5
Exact Mass265.07144843 Da
Polar Surface Area29.1 Ų
Rotatable Bond Count2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Data sourced from PubChem. nih.gov

Table 2: Crystallographic Data for N-[4-(trifluoromethyl)phenyl]benzamide

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Molecules per Unit Cell (Z)2
Phenyl to para-substituted phenyl ring tilt angle (X-ray)59.7 (1)°
Phenyl to para-substituted phenyl ring tilt angle (DFT)59.6°
para-substituted phenyl ring to amide plane angle (X-ray)31.4 (2)°
para-substituted phenyl ring to amide plane angle (DFT)8.5°
Data from a study on the crystal structures of aryl amides. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

The formation of the amide bond is one of the most performed reactions in the chemical industry, yet traditional methods often lack environmental efficiency. researchgate.net The future synthesis of N-phenyl-4-(trifluoromethyl)benzamide will likely pivot away from classical coupling agents towards greener, more sustainable alternatives.

Emerging research highlights several promising strategies. Enzymatic synthesis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and green route for direct amidation. nih.govrsc.org This method operates under mild conditions, often in green solvents, and can produce high yields with minimal need for purification. nih.gov Another significant area is the development of metal-free transamidation protocols, which avoid the use of toxic and corrosive materials and allow for the direct conversion of one amide to another without metal catalysts. nih.gov Furthermore, direct amidation through esters using water as a green solvent represents a simple, additive-free, and eco-friendly approach to forming amide bonds. chemrxiv.org These methodologies align with the principles of green chemistry by reducing waste, avoiding hazardous reagents, and improving atom economy.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

Feature Conventional Method (e.g., Acyl Chloride) Emerging Sustainable Method (e.g., Enzymatic)
Catalyst/Reagent Stoichiometric coupling agents, often with base Biocatalyst (e.g., Lipase) or metal-free system nih.govnih.gov
Solvent Often chlorinated or polar aprotic solvents Green solvents (e.g., water, cyclopentyl methyl ether) nih.govchemrxiv.org
Byproducts Stoichiometric amounts of waste salts Minimal byproducts, often just water researchgate.net
Reaction Conditions Can require harsh temperatures or reagents Mild conditions (e.g., near room temperature) nih.gov

| Atom Economy | Moderate to low | High |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize molecular design and drug discovery. mdpi.com Instead of relying solely on traditional synthesis and screening, AI can be used to design novel derivatives of this compound with enhanced or entirely new properties from the ground up.

Generative AI models, such as recurrent neural networks (RNNs) and deep Q-learning networks, can be trained on vast libraries of known molecules to learn the rules of chemical structure and bioactivity. nih.govnih.gov These models can then generate novel molecular structures, like derivatives of this compound, that are optimized for specific targets or properties. arxiv.orgrsc.org AI can predict crucial characteristics such as metabolic stability, receptor affinity, and even biodegradability before a single molecule is synthesized, dramatically accelerating the discovery pipeline and reducing experimental waste. mdpi.comchemicalbook.com This in-silico approach allows for multi-objective optimization, balancing therapeutic efficacy with environmental safety. mdpi.com

Table 2: AI/ML Applications in Molecular Design

AI/ML Technique Application Potential Benefit for this compound
Generative Models (e.g., RNN) De Novo Molecular Design nih.gov Creation of novel analogs with tailored activity or physical properties.
Quantitative Structure-Activity Relationship (QSAR) Property Prediction arxiv.org Forecasting biological activity, toxicity, and solubility to prioritize synthesis.
Deep Learning Synthesis Pathway Optimization mdpi.com Designing more efficient and sustainable reaction routes.

| Fragment-Based Drug Design (FBDD) with AI | Lead Compound Generation nih.gov | Building novel inhibitors by combining molecular fragments with optimal binding interactions. |

Discovery of Novel Applications in Materials Science Beyond Current Scope

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties, a fact that is well-exploited in pharmaceuticals but holds untapped potential in materials science. nih.gov This group's high electronegativity and steric bulk can significantly alter a molecule's stability, lipophilicity, and intermolecular interactions. nih.govwikipedia.org

Future research should focus on leveraging these characteristics to incorporate this compound as a building block for advanced materials. For instance, the introduction of a -CF3 group is known to impact the mesogenic (liquid crystal-forming) properties of molecules. taylorandfrancis.com This suggests that derivatives of this compound could be investigated for the creation of novel liquid crystals with specific thermal or optical properties. Furthermore, its inherent stability could be advantageous in the development of high-performance polymers or organic electronic materials where durability and specific electronic attributes are required. Research into how the -CF3 group affects properties like dielectric constant, thermal stability, and photostability in polymeric or crystalline systems could open up new technological applications.

Table 3: Potential Materials Science Applications

Potential Application Area Key Property Conferred by -CF3 Group Research Focus
Liquid Crystals Alteration of mesogenic phase behavior and transition temperatures taylorandfrancis.com Synthesis of derivatives to study liquid crystalline phase formation and stability.
High-Performance Polymers Enhanced thermal and chemical stability chemicalbook.com Incorporation as a monomer to create polymers with improved durability.
Organic Electronics Modification of electronic properties and molecular packing Investigation of its use in organic thin-film transistors or OLEDs.

| Specialty Coatings | Increased lipophilicity and hydrophobicity | Development of functionalized surfaces with tailored wettability. |

Deeper Exploration of Complex Molecular Interactions and Their Modulation

While the covalent structure of this compound is well-defined, its function in biological or material systems is governed by a complex network of non-covalent interactions. Computational and experimental studies on structurally similar benzanilides have revealed the critical role of weak intermolecular forces in determining their solid-state packing and properties. researchgate.netresearchgate.net

Future work must involve a deeper, more quantitative exploration of these interactions. Advanced computational methods like the PIXEL method can be used to dissect and quantify the energetic contributions of various interactions, including strong N–H···O═C hydrogen bonds and weaker C–H···O, C–H···π, and C–H···F–C contacts. researchgate.netacs.org Research has shown that these weak interactions, including those involving the fluorine atoms of the -CF3 group, are crucial for stabilizing the crystal lattice. researchgate.netacs.org Understanding how substitutions on the phenyl rings modulate the strength and geometry of these interactions is a key research frontier. This knowledge could enable the rational design of polymorphs with desired physical properties (e.g., solubility, stability) or the fine-tuning of a molecule's binding affinity to a specific protein target.

Table 4: Key Molecular Interactions in Related Benzamides

Interaction Type Description Method of Study Typical Stabilization Energy
N–H···O═C Strong, primary hydrogen bond forming synthons acs.org X-ray Crystallography, PIXEL -6.0 to -8.0 kcal/mol researchgate.net
C–H···O═C Weak hydrogen bond contributing to packing researchgate.net X-ray Crystallography, PIXEL Significant electrostatic contribution researchgate.net
C–H···π Interaction between a C-H bond and an aromatic ring acs.org X-ray Crystallography, PIXEL Primarily dispersive forces researchgate.net

| C–H···F–C | Weak hydrogen bond involving organic fluorine researchgate.netacs.org | X-ray Crystallography, PIXEL | -2.15 to -2.89 kcal/mol researchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-phenyl-4-(trifluoromethyl)benzamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between aniline derivatives and 4-(trifluoromethyl)benzoyl chloride. Critical parameters include:

  • Solvent selection : Dichloromethane (CH2Cl2) is commonly used to dissolve reactants and control reaction kinetics .
  • Temperature control : Ice-bath conditions (0°C) minimize side reactions during acyl chloride addition .
  • Base choice : Potassium carbonate (K2CO3) neutralizes HCl by-products, ensuring smooth amide bond formation .
  • Workup : Rotary evaporation and vacuum drying at 70°C yield high-purity products (up to 89% yield) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirms trifluoromethyl group integration and aromatic proton environments .
  • FT-IR : Validates amide C=O stretching (~1650–1680 cm<sup>−1</sup>) and CF3 vibrations (~1100–1200 cm<sup>−1</sup>) .
  • LC-MS : Determines molecular weight (Mr ≈ 279.2 g/mol) and detects impurities .

Q. How can researchers ensure safety when handling hazardous reagents during synthesis?

  • Methodological Answer :

  • Risk assessment : Follow protocols in Prudent Practices in the Laboratory (e.g., Chapter 4 for hazard analysis) .
  • Ventilation : Use argon purging for moisture-sensitive reactions involving acyl chlorides .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl) before disposal and segregate halogenated solvents like CH2Cl2 .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELX refinement : SHELXL optimizes bond lengths/angles and thermal parameters for small-molecule crystals .
  • Mercury software : Visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing motifs .
  • High-resolution data : Twinned crystals require specialized refinement to resolve disorder, especially in trifluoromethyl groups .

Q. What strategies address low yields or by-product formation in scaled-up synthesis?

  • Methodological Answer :

  • Process optimization : Adjust stoichiometry (e.g., 1.0–1.2 equiv acyl chloride) and extend reaction times (e.g., 5–8 hours) .
  • By-product analysis : Use preparative TLC or HPLC to isolate impurities, followed by <sup>13</sup>C NMR for structural elucidation .
  • Catalysis : Explore coupling agents like HATU/DMAP for improved efficiency in anhydrous conditions .

Q. How does the trifluoromethyl group influence pharmacokinetic properties in drug discovery studies?

  • Methodological Answer :

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : CF3 reduces oxidative metabolism; assess via liver microsome assays (e.g., CYP450 inhibition) .
  • SAR studies : Compare activity of CF3-substituted vs. methyl/chloro analogs in target binding assays .

Q. What experimental approaches validate this compound as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme assays : Measure IC50 using ADP-Glo™ kinase assays (e.g., against EGFR or BRAF kinases) .
  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch analysis : Verify compound purity (>95% by HPLC) to exclude impurity-driven artifacts .
  • Assay standardization : Use common positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Compare data across cell types (e.g., primary vs. immortalized lines) and dosing regimens .

Q. What methodologies quantify this compound degradation products in pharmaceutical formulations?

  • Methodological Answer :

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min) .
  • LC-MS/MS : Quantify impurities (e.g., Teriflunomide impurity 3) via MRM transitions (e.g., m/z 280 → 210) .
  • Forced degradation : Expose to heat/light and monitor stability under ICH Q1A(R2) guidelines .

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